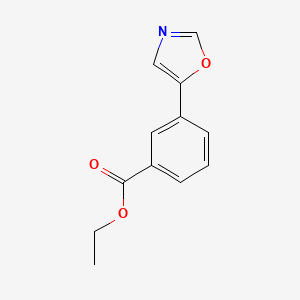

Ethyl 3-(5-Oxazolyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWUYDWGOSIVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266720 | |

| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-84-1 | |

| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(5-oxazolyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(5-Oxazolyl)benzoate

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Ethyl 3-(5-Oxazolyl)benzoate, a valuable heterocyclic building block in medicinal chemistry and materials science. The oxazole moiety is a common substructure in numerous natural products and pharmacologically active compounds, making the development of efficient synthetic methodologies a key focus for researchers.[1][2] This document details a preferred synthetic route commencing from readily available starting materials, focusing on the Van Leusen oxazole synthesis. A step-by-step experimental protocol, mechanistic insights, and quantitative data are presented to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted oxazoles.

Strategic Analysis: Devising the Synthetic Approach

The synthesis of a disubstituted aromatic compound like this compound requires a strategy that allows for the regioselective introduction of two distinct functional groups: an ethyl ester and a 5-substituted oxazole ring. A retrosynthetic analysis reveals two primary bond disconnections to consider: the ester linkage and the C-C bond connecting the phenyl and oxazole rings.

1.1. Retrosynthetic Breakdown

The most logical final step is the formation of the ethyl ester from the corresponding carboxylic acid, 3-(5-Oxazolyl)benzoic acid, via a standard Fischer esterification.[3][4] The core challenge lies in the construction of the 5-aryl oxazole ring. Among the various methods for oxazole synthesis, such as the Robinson-Gabriel[2][5] or Fischer syntheses[6], the Van Leusen oxazole synthesis stands out for its directness in forming 5-substituted oxazoles from aldehydes.[7] This pathway is highly advantageous as it utilizes a commercially available or easily prepared aldehyde precursor, Ethyl 3-formylbenzoate.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 5. synarchive.com [synarchive.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

Ethyl 3-(5-Oxazolyl)benzoate chemical properties

An In-depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate

Introduction and Strategic Importance

This compound (CAS No. 1261268-84-1) is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and an oxazole moiety.[1] The strategic placement of the oxazole ring, a well-established bioisostere for amide and ester functionalities, renders this molecule a valuable building block in medicinal chemistry and materials science. Oxazole derivatives are integral scaffolds in numerous pharmacologically active agents, prized for their ability to engage in hydrogen bonding and their metabolic stability. This guide provides a senior application scientist's perspective on the core chemical properties, synthesis, and handling of this compound, offering field-proven insights for researchers in drug development.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research. While extensive experimental data for this specific molecule is not broadly published, we can deduce its key characteristics based on its constituent functional groups and data from chemical suppliers.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

|---|---|---|

| CAS Number | 1261268-84-1 | BLD Pharm[1] |

| Molecular Formula | C₁₂H₁₁NO₃ | BLD Pharm[1] |

| Molecular Weight | 217.22 g/mol | Calculated from formula |

| IUPAC Name | Ethyl 3-(1,3-oxazol-5-yl)benzoate | --- |

| SMILES | O=C(OCC)C1=CC=CC(C2=CN=CO2)=C1 | BLD Pharm[1] |

| Boiling Point | No data available | --- |

| Melting Point | No data available | --- |

| Appearance | Likely a solid or oil at room temp. | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) and poorly soluble in water. | Based on ethyl benzoate and heterocyclic compound properties.[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a robust and logical synthetic strategy can be designed based on established heterocyclic chemistry principles. The most direct approach involves the synthesis of the precursor, 3-(1,3-Oxazol-5-yl)benzoic acid, followed by a standard esterification reaction.

Part 1: Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid (Precursor)

The formation of the oxazole ring is the critical step. A common and effective method is the condensation reaction between an α-haloketone and a primary amide. In this case, 3-formylbenzoic acid can be converted to an intermediate that reacts with an appropriate precursor to form the oxazole ring. A more direct, albeit less detailed, approach involves the reaction of 3-cyanobenzoic acid with tosylmethyl isocyanide (TosMIC), a classic reagent for oxazole synthesis.

Part 2: Fischer Esterification

With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with ethanol provides the target ethyl ester. The choice of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent, and by removing the water formed during the reaction.[3]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(1,3-Oxazol-5-yl)benzoic Acid

-

To a solution of 3-cyanobenzoic acid (1 equiv.) and tosylmethyl isocyanide (TosMIC, 1.1 equiv.) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction involves the nucleophilic addition of the deprotonated TosMIC to the nitrile, followed by cyclization and elimination of the tosyl group to form the oxazole ring.

-

Upon completion, cool the mixture, acidify with dilute HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and purify by recrystallization to yield 3-(1,3-Oxazol-5-yl)benzoic acid.[4][5]

Step 2: Esterification to this compound

-

Suspend 3-(1,3-Oxazol-5-yl)benzoic acid (1.0 equiv.) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) dropwise as a catalyst while stirring in an ice bath.[3]

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. The progress is monitored by TLC until the starting carboxylic acid is consumed.

-

After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

-

Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectral Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Ethyl Group: A quartet (~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4 ppm, 3H) for the -CH₃ protons.[6] - Aromatic Ring: Multiplets in the aromatic region (~7.5-8.5 ppm, 4H). The proton between the two substituents will be a singlet or narrow triplet. - Oxazole Ring: Two singlets, one for each proton on the oxazole ring (~7.2 ppm and ~8.0 ppm). |

| ¹³C NMR | - Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).[7] - Ester Carbonyl: A signal around 165 ppm. - Aromatic & Oxazole Carbons: Multiple signals in the 120-155 ppm range. |

| IR (Infrared) | - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8] - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - C=N and C=C Stretches: Medium to weak bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and oxazole rings. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.[9] |

| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 217. - Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 172. Loss of the entire ester group (-COOC₂H₅) to give a fragment at m/z = 144. Other fragments corresponding to the benzonitrile cation (m/z = 102) and phenyl cation (m/z = 77) are also plausible.[2] |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional components: the ester, the benzene ring, and the oxazole ring.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This is a common transformation used to unmask a carboxylic acid group, which is often crucial for biological activity or for further synthetic modifications.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the ester (meta-directing) and the oxazole ring will influence the position of substitution.

-

Oxazole Ring Chemistry: The oxazole ring is generally stable but can be susceptible to ring-opening under harsh conditions. Its primary role in a drug discovery context is as a stable, rigid scaffold that correctly positions other pharmacophoric elements.

The combination of a benzoate structure with a heterocyclic ring like oxazole is a common strategy in the design of novel therapeutics. Substituted isoxazoles and oxadiazoles, which are structurally related to oxazoles, have been investigated as inhibitors of critical cancer targets like c-Myc, highlighting the potential of this chemical space for developing new anti-cancer agents.[10] Therefore, this compound serves as an excellent starting point or intermediate for creating libraries of compounds aimed at various biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, prudent laboratory practice dictates handling it with the care afforded to novel chemical entities. Based on vendor information and data for the related compound, ethyl benzoate, the following precautions should be observed.[1]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to synthesize, characterize, and utilize this versatile chemical building block in their scientific endeavors.

References

- Vertex AI Search. Synthesis of (a) Ethyl 3,5-dichloro-4-[3-(3-methylisoxazol-5-yl)

- Alfa Aesar.

- The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Published 2014.

-

PubChem. Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate | C13H14N2O3. [Link]. Accessed December 26, 2025.

- Sciencelab.com.

- Sigma-Aldrich. SAFETY DATA SHEET - Ethyl benzoate.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl benzoate.

- Fisher Scientific. SAFETY DATA SHEET - Ethyl benzoate.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]. Accessed December 26, 2025.

-

Al-Said, N. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][12]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.

- AHH Chemical Co., Ltd.

-

PubChem. Ethyl 3,5-dimethylbenzoate | C11H14O2. [Link]. Accessed December 26, 2025.

- Chiacchio, U. et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024, m1762.

-

T3DB. Ethyl benzoate (T3D4935). [Link]. Accessed December 26, 2025.

-

PubChem. Ethyl (5-methylisoxazol-3-yl)carbamate | C7H10N2O3. [Link]. Accessed December 26, 2025.

- Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Published July 19, 2020.

-

NIST. Benzoic acid, ethyl ester - IR Spectrum. [Link]. Accessed December 26, 2025.

-

CAS Common Chemistry. Ethyl benzoate. [Link]. Accessed December 26, 2025.

- Patentscope. WO2017004964 - PREPARATION METHOD OF 3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]BENZOIC ACID. Published January 12, 2017.

-

ResearchGate. IR spectrum for ethyl benzoate. [Link]. Accessed December 26, 2025.

-

PrepChem.com. Synthesis of ethyl benzoate. [Link]. Accessed December 26, 2025.

-

PubChem. Ethyl benzoate | C9H10O2. [Link]. Accessed December 26, 2025.

- ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)

- PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Eur J Med Chem. 2025 Jan 5;281:117023.

- Medium. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Published May 23, 2024.

-

PubChem. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3. [Link]. Accessed December 26, 2025.

-

mzCloud. Ethyl benzoate. [Link]. Accessed December 26, 2025.

-

NIST. Ethyl benzoylacetate - Mass spectrum (electron ionization). [Link]. Accessed December 26, 2025.

Sources

- 1. 1261268-84-1|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. chemscene.com [chemscene.com]

- 5. 252928-82-8|3-(5-Oxazolyl)benzoic Acid|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 10. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(5-Oxazolyl)benzoate (CAS 1261268-84-1), a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this molecule is not extensively published, this document outlines its core properties, plausible synthetic routes based on established methodologies for oxazole synthesis, and its prospective applications as a versatile building block in drug discovery and development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Oxazole derivatives are known to interact with various enzymes and receptors through non-covalent interactions, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

This compound incorporates this valuable oxazole core, functionalized with a benzoate group at the 3-position of the phenyl ring. This strategic placement of an ethyl ester provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

Physicochemical Properties and Characterization

A summary of the known physicochemical properties of this compound is presented in Table 1. While comprehensive analytical data such as detailed NMR or mass spectrometry spectra are not widely available in published literature, this information can be obtained from commercial suppliers upon request.[2]

| Property | Value | Source |

| CAS Number | 1261268-84-1 | [3][4] |

| Molecular Formula | C12H11NO3 | [3][4] |

| Molecular Weight | 217.22 g/mol | [3][4] |

| Appearance | Off-white to light yellow powder | [5] |

| Purity | ≥95% (typical) | [5] |

Synthetic Methodologies for this compound

The synthesis of 5-substituted oxazoles like this compound can be achieved through several established organic reactions. The following sections describe two plausible and widely used methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][6] This approach is particularly well-suited for the synthesis of 5-substituted oxazoles.

Conceptual Workflow for Van Leusen Synthesis of this compound

Sources

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1261268-84-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1261268-84-1 | this compound - Capot Chemical [capotchem.com]

- 4. 1261268-84-1 | 3-(5-oxazolyl)benzoate d'éthyle | this compound - Capot Chimique [capotchem.com]

- 5. Benzoic acid, 4-(5-oxazolyl)-, ethyl ester, CasNo.1261268-94-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Formation of Ethyl 3-(5-Oxazolyl)benzoate: Mechanism, Synthesis, and Practical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a diverse array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets, including enzymes and receptors.[1] Ethyl 3-(5-oxazolyl)benzoate, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical agents, making a thorough understanding of its formation an invaluable asset for researchers in drug discovery and development. This guide provides a detailed exploration of the predominant synthetic route to this compound, focusing on the Van Leusen oxazole synthesis, and delves into the mechanistic underpinnings, practical experimental protocols, and key analytical data.

The Van Leusen Oxazole Synthesis: A Powerful Tool for 5-Substituted Oxazoles

The most direct and widely employed method for the synthesis of 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction facilitates the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), a uniquely versatile reagent.[1][2] The key starting materials for the synthesis of this compound via this method are ethyl 3-formylbenzoate and tosylmethyl isocyanide (TosMIC) .

The power of the Van Leusen reaction lies in the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfonyl group that acts as an excellent leaving group, and an isocyanide carbon that is susceptible to nucleophilic attack and can also participate in cyclization.[1]

Reaction Principle:

The synthesis proceeds by the base-mediated reaction of ethyl 3-formylbenzoate with tosylmethyl isocyanide. The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC, followed by a cascade of reactions including nucleophilic addition to the aldehyde, intramolecular cyclization, and subsequent elimination of the tosyl group to yield the aromatic oxazole ring.

Mechanistic Deep Dive: The Step-by-Step Formation of the Oxazole Ring

The formation of this compound via the Van Leusen reaction is a well-elucidated process that proceeds through several key intermediates. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the α-carbon of TosMIC by a suitable base, such as potassium carbonate or a stronger base like potassium tert-butoxide, to form a resonance-stabilized carbanion. The electron-withdrawing nature of both the sulfonyl and isocyanide groups renders this proton particularly acidic.[2]

-

Nucleophilic Attack: The newly formed TosMIC carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl 3-formylbenzoate. This addition reaction forms an alkoxide intermediate.

-

Intramolecular Cyclization (5-endo-dig): The alkoxide intermediate then undergoes a 5-endo-dig intramolecular cyclization, where the oxygen anion attacks the carbon of the isocyanide group. This ring-closing step forms a five-membered oxazoline intermediate.[2]

-

Elimination and Aromatization: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This elimination step results in the formation of a double bond within the ring, leading to the aromatic and stable oxazole product, this compound.

Below is a diagram illustrating the logical flow of the Van Leusen oxazole synthesis mechanism.

Caption: Van Leusen Oxazole Synthesis Workflow.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound based on the Van Leusen methodology. Researchers should always conduct their own risk assessment and adhere to appropriate laboratory safety protocols.

Materials:

-

Ethyl 3-formylbenzoate (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 3-formylbenzoate (1.0 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in anhydrous methanol, add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Data Presentation: Expected Yield and Characterization

While the yield can vary depending on the scale and specific reaction conditions, the Van Leusen oxazole synthesis is generally efficient.

| Parameter | Expected Value |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.42 (s, 1H), 8.21 (dt, J = 7.8, 1.4 Hz, 1H), 7.99 (s, 1H), 7.82 (d, J = 7.8 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.42 (s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.8, 151.8, 149.3, 131.2, 130.3, 129.5, 129.2, 128.9, 125.7, 123.1, 61.3, 14.3 |

| MS (ESI) | m/z 218.0811 [M+H]⁺ |

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and instrumentation.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a commonly used base for this reaction as it is effective, inexpensive, and easy to handle. For less reactive aldehydes, a stronger, non-nucleophilic base like potassium tert-butoxide may be employed to ensure complete deprotonation of TosMIC.

-

Solvent Selection: Methanol is a typical solvent for the Van Leusen reaction. It is polar enough to dissolve the reagents and the intermediate salts, and its boiling point is suitable for reflux conditions.

-

Stoichiometry: A slight excess of TosMIC is often used to ensure the complete consumption of the limiting aldehyde. A greater excess of the base is required to drive the deprotonation and subsequent elimination steps.

-

Purification: Flash column chromatography is the standard method for purifying the product, effectively removing unreacted starting materials and the tosyl byproduct.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The Van Leusen oxazole synthesis provides a robust and efficient pathway for the formation of this compound. A comprehensive understanding of the reaction mechanism, coupled with a well-defined experimental protocol, empowers researchers to confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of this protocol, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.

References

-

Van Leusen, A. M.; Oldenziel, O. H. Tetrahedron Lett.1972 , 13, 2373–2376. [Link]

-

Shaikh, A. A.; Gomas, S. S.; Deshmukh, A. R. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25, 1594. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

Sources

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles

Abstract

The oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its synthesis has been a subject of intense research, with the Robinson-Gabriel synthesis emerging as a foundational and versatile method for constructing 2,5-di- and 2,4,5-trisubstituted oxazoles.[3] This guide provides an in-depth analysis of the Robinson-Gabriel synthesis, detailing its mechanism, scope, practical experimental protocols, and modern advancements. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the causality behind experimental choices and offers field-proven insights to navigate the complexities of this classic transformation.

Introduction: The Significance of the Oxazole Moiety

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is prevalent in a wide array of biologically active compounds, demonstrating activities ranging from antiproliferative to anti-inflammatory and antimicrobial.[4][5] The ability to readily introduce substituents at the 2, 4, and 5 positions allows for precise modulation of a molecule's steric and electronic properties, making the oxazole ring a critical building block in drug discovery and development. The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provides a direct and reliable route to this important scaffold through the cyclodehydration of 2-acylamino ketones.[2][6]

The Core Reaction: A Mechanistic Deep Dive

The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed cyclodehydration of a 2-acylamino ketone.[2] The reaction transforms an acyclic precursor into an aromatic five-membered heterocycle in a single, efficient step.

The Accepted Reaction Mechanism

The generally accepted mechanism proceeds through several distinct, acid-catalyzed steps. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The mechanism involves:

-

Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[7]

-

Intramolecular Nucleophilic Attack: The amide oxygen, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This key step forms the five-membered ring, resulting in a protonated 4,5-dihydro-1,3-oxazol-5-ol (a hydroxyoxazoline) intermediate.[3][8]

-

Dehydration: The reaction culminates in the elimination of a water molecule from the intermediate. This dehydration step is typically irreversible and drives the reaction forward, leading to the formation of the stable, aromatic oxazole ring.[3][7]

The Role of the Dehydrating Agent

The choice of the cyclodehydrating agent is the most critical parameter in the Robinson-Gabriel synthesis. The agent must be potent enough to facilitate the removal of water without degrading the starting material or the product. Historically, concentrated sulfuric acid (H₂SO₄) was the reagent of choice.[9] However, its harshness limits its applicability to robust substrates.

Over the decades, a wide array of reagents has been employed, each with specific advantages. The causal logic for selecting a reagent is based on balancing reactivity with substrate sensitivity.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Conc. H₂SO₄ | High temperature (90-100°C) | Inexpensive, powerful | Harsh, limited functional group tolerance, can cause charring[1][10] |

| Phosphorus Pentoxide (P₂O₅) | Reflux in inert solvent | Strong dehydrator | Heterogeneous, can be difficult to handle |

| Phosphoryl Chloride (POCl₃) | Reflux, often with a base | Effective for many substrates | Corrosive, generates HCl |

| Polyphosphoric Acid (PPA) | High temperature | Good solvent and reagent, often gives cleaner reactions than H₂SO₄[8] | Viscous, difficult to stir, workup can be challenging |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents, RT to reflux | Mild conditions, suitable for sensitive substrates and solid-phase synthesis[8][9] | Expensive, can be highly reactive |

| Triphenylphosphine (PPh₃) / Iodine (I₂) / Et₃N | Anhydrous CH₃CN or THF, 0°C to RT | Very mild, excellent for sensitive substrates, proceeds via a different intermediate[2][10] | Stoichiometric byproducts (Ph₃PO), requires anhydrous conditions |

Scope, Limitations, and Troubleshooting

While versatile, the Robinson-Gabriel synthesis is not without its challenges. Understanding its scope and limitations is key to successful application.

Substrate Scope

The reaction is most effective for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles where the R groups are alkyl or aryl.[3] The starting 2-acylamino ketones are readily accessible, often prepared via the Dakin-West reaction from α-amino acids, which provides a straightforward entry into a diverse range of precursors.[2]

Inherent Limitations and Side Reactions

The primary limitation of the classical Robinson-Gabriel synthesis is the often harsh reaction conditions.[1] High temperatures and strong acids can lead to several issues:

-

Substrate Decomposition: Acid-sensitive functional groups (e.g., esters, certain protecting groups) may not survive the reaction conditions.[10]

-

Polymerization/Tar Formation: Highly reactive starting materials can polymerize under strong acid catalysis, leading to low yields and difficult purification.[10]

-

Enamide Formation: A common side reaction is the elimination of water to form an enamide, which is a constitutional isomer of the desired cyclization precursor. This pathway can be favored under certain conditions.[10]

Troubleshooting Common Issues

A logical workflow can address most experimental challenges.

Experimental Protocols & Practical Considerations

Adherence to a well-defined protocol is essential for reproducibility. The following protocols provide a starting point for both classical and modern variations.

Protocol 1: Classical Synthesis of 2,5-Diphenyloxazole using H₂SO₄

This protocol is a robust method for simple, stable aromatic substrates.

-

Preparation: To 2-benzamido-1-phenylethan-1-one (1.0 eq) is added concentrated sulfuric acid (H₂SO₄, ~5-10 volumes).

-

Reaction: The mixture is heated to 60-80°C with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup & Purification: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a saturated solution of sodium bicarbonate until the washings are neutral. The crude solid is dried and purified by recrystallization (e.g., from ethanol) to afford 2,5-diphenyloxazole.[1]

**4.2 Protocol 2: Mild Synthesis using the Wipf Modification (PPh₃/I₂) **

This method is ideal for substrates with sensitive functional groups.[2]

-

Preparation: A solution of the 2-acylamino ketone (1.0 eq) is prepared in anhydrous acetonitrile (or THF). To this solution are added triethylamine (Et₃N, 3.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).[8]

-

Reaction: The mixture is cooled to 0°C in an ice bath. A solution of iodine (I₂, 1.5 eq) in the same solvent is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC.[8]

-

Workup & Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield the desired oxazole.[8]

Modern Variants and Improvements

Research has focused on developing milder, faster, and more efficient protocols.

-

Microwave-Assisted Synthesis: The use of dedicated microwave reactors can dramatically reduce reaction times from hours to minutes.[8][11] The rapid, uniform heating provided by microwaves often leads to cleaner reactions and higher yields by minimizing thermal decomposition that can occur with conventional heating.[12]

-

Solid-Phase Synthesis: The Robinson-Gabriel synthesis has been adapted for solid-phase organic synthesis (SPOS), enabling the rapid generation of oxazole libraries for high-throughput screening. This approach typically uses TFAA as the cyclodehydrating agent.[2][9]

-

One-Pot Procedures: To improve efficiency and reduce waste, several one-pot syntheses have been developed. These include tandem reactions that combine the formation of the 2-acylamino ketone precursor with the subsequent Robinson-Gabriel cyclization in a single vessel, such as the Ugi/Robinson-Gabriel sequence.[2][13]

Conclusion and Future Outlook

The Robinson-Gabriel synthesis has remained a cornerstone of heterocyclic chemistry for over a century. Its directness and reliability in forming the oxazole core ensure its continued relevance in both academic research and industrial drug development. While classical methods employing strong acids are still useful for simple substrates, modern variations utilizing milder reagents, microwave assistance, and one-pot strategies have significantly expanded the scope and utility of this powerful transformation. Future developments will likely focus on catalytic and more environmentally benign approaches, further cementing the Robinson-Gabriel synthesis as an indispensable tool for the modern synthetic chemist.

References

- A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. (2025). Benchchem.

- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry.

- Robinson-Gabriel Synthesis. SynArchive.

- Robinson–Gabriel synthesis. Wikiwand.

- Robinson–Gabriel synthesis. Wikipedia.

- One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2005). The Journal of Organic Chemistry.

- Side reactions in the Robinson-Gabriel synthesis of oxazoles. (2025). Benchchem.

- Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. (2022). The Journal of Organic Chemistry.

- Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (2012). The Journal of Organic Chemistry.

- Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. (2019). Organic Letters.

- Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health.

- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. ResearchGate.

- Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry.

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.

- Robinson-Gabriel synthesis of oxazoles. (2025). YouTube.

- Microwave-assisted synthesis. Anton Paar Wiki.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. wikiwand.com [wikiwand.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Van Leusen Oxazole Synthesis: A Comprehensive Technical Guide for Synthetic Chemists

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its synthesis has been the subject of extensive research, leading to the development of numerous synthetic methodologies. Among these, the Van Leusen oxazole synthesis stands out as a particularly robust and versatile method for constructing the oxazole ring.[3] First reported by van Leusen and colleagues in 1972, this reaction provides a direct route to 5-substituted oxazoles from simple and readily available starting materials.[1][3] This guide offers an in-depth exploration of the core components, mechanism, and practical application of the Van Leusen oxazole synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Reactants: The Aldehyde and Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis is fundamentally a reaction between two key starting materials: an aldehyde and tosylmethyl isocyanide, commonly known as TosMIC.[4][5] The versatility of the reaction stems from the wide variety of commercially available or readily synthesized aldehydes, which ultimately dictates the substituent at the 5-position of the resulting oxazole.

The Aldehyde Component

The aldehyde serves as the electrophilic partner in the initial step of the reaction. A broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be successfully employed in the Van Leusen synthesis.[1] The electronic nature of the aldehyde can influence the reaction rate, with aromatic aldehydes bearing electron-withdrawing groups often exhibiting higher reactivity.[1][3] It is crucial to use aldehydes of high purity, as impurities such as carboxylic acids can interfere with the basic conditions of the reaction, and contaminating ketones can lead to the formation of nitriles as a byproduct.[5][6]

Tosylmethyl Isocyanide (TosMIC): The Key Building Block

Tosylmethyl isocyanide (TosMIC) is a unique and highly versatile reagent in organic synthesis.[7] Its utility in the Van Leusen reaction is attributed to several key structural features:

-

Acidic α-Protons: The protons on the methylene carbon, situated between the electron-withdrawing sulfonyl and isocyanide groups, are sufficiently acidic to be readily removed by a base.[4][5]

-

Isocyanide Group: The isocyanide carbon acts as a nucleophile after deprotonation and is crucial for the initial cycloaddition step.[4]

-

Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. It activates the adjacent methylene protons and acts as an excellent leaving group in the final elimination step, driving the formation of the aromatic oxazole ring.[4][5]

The structure of TosMIC is central to its reactivity, making it a powerful C2N1 synthon for the construction of five-membered heterocyclic rings.[1][3]

The Reaction Mechanism: A Stepwise Annulation

The Van Leusen oxazole synthesis proceeds through a well-established mechanism involving a base-mediated [3+2] cycloaddition reaction.[1][3] The process can be dissected into the following key steps:

-

Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a suitable base, generating a nucleophilic carbanion.[5][8]

-

Nucleophilic Attack: The TosMIC anion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Cyclization: This is followed by an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the electrophilic isocyanide carbon to form a five-membered oxazoline intermediate.[5]

-

Elimination: The final step is the base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate. This rearomatization step is the driving force for the formation of the stable oxazole ring.[4][5]

The following diagram illustrates the generally accepted mechanism for the Van Leusen oxazole synthesis.

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol and Considerations

A general and robust protocol for the synthesis of 5-substituted oxazoles is outlined below. However, optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 5-Alkyl/Aryl-Oxazoles[6]

| Step | Procedure | Rationale |

| 1 | To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol). | K₂CO₃ is a commonly used base, though others like NaH, t-BuOK, or organic bases can be employed. A slight excess of TosMIC ensures complete consumption of the aldehyde. |

| 2 | Add methanol (10 mL) to the flask. | Methanol is a common solvent for this reaction, but other polar solvents like ethanol or THF can also be used. |

| 3 | Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir for 4-5 hours. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the product. |

| 5 | Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. | Removal of the solvent simplifies the subsequent workup procedure. |

| 6 | To the residue, add water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL). | This aqueous workup removes the inorganic base and the p-toluenesulfinic acid byproduct. |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. | These steps are standard procedures to remove residual water and salts from the organic phase. |

| 8 | Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel. | Column chromatography is a standard technique for purifying the final oxazole product. |

Variations and Scope

The Van Leusen oxazole synthesis is highly adaptable. For instance, the synthesis of 4,5-disubstituted oxazoles can be achieved in a one-pot manner by including an aliphatic halide in the reaction mixture along with the aldehyde and TosMIC.[1][3] Furthermore, α-substituted TosMIC derivatives can be used to synthesize 4-substituted oxazoles.[2] The reaction conditions have also been modified to be more environmentally friendly, for example, by using water as a solvent or employing microwave-assisted heating to reduce reaction times.[1][3]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no yield | Inactive reagents (especially the aldehyde), insufficient base strength, or suboptimal temperature. | Ensure the aldehyde is pure and free of acidic impurities. Consider using a stronger base like potassium tert-butoxide. Gently heating the reaction (40-50 °C) can be beneficial.[6] |

| Formation of nitrile byproduct | Presence of ketone impurities in the aldehyde starting material.[6] | Purify the aldehyde by distillation or column chromatography.[6] |

| Isolation of stable oxazoline intermediate | Incomplete elimination of the tosyl group. | Increase the reaction temperature, use a stronger base, or extend the reaction time to promote the elimination step.[6] |

| Difficult product purification | Residual p-toluenesulfinic acid byproduct. | Wash the crude product with a sodium hydrosulfide (NaHS) solution during the workup.[6] |

Conclusion

The Van Leusen oxazole synthesis is a powerful and enduring tool in the arsenal of the synthetic organic chemist. Its operational simplicity, broad substrate scope, and the ready availability of its starting materials make it an attractive method for the preparation of a diverse range of oxazole-containing molecules.[3] A thorough understanding of the roles of the aldehyde and TosMIC, the reaction mechanism, and the key experimental parameters is essential for its successful implementation in research and development, particularly in the pursuit of novel therapeutic agents.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Solution-phase parallel oxazole synthesis with TosMIC. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. (2021). YouTube. [Link]

-

TosMIC Whitepaper. Varsal Chemical. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. varsal.com [varsal.com]

- 8. youtube.com [youtube.com]

Fischer Oxazole Synthesis for Aromatic Aldehydes: A Technical Guide

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the Fischer oxazole synthesis with a specific focus on aromatic aldehydes. This document provides a deep dive into the reaction's core principles, practical applications, and its significance in modern medicinal chemistry.

Executive Summary

The oxazole scaffold is a critical component in a multitude of pharmaceutical agents. The Fischer oxazole synthesis, a classic yet persistently relevant reaction, offers a direct pathway to construct this valuable heterocycle. This guide deconstructs the synthesis, providing the scientific community with a robust resource that bridges foundational knowledge with contemporary applications, particularly in the context of aromatic aldehyde substrates.

The Core Mechanism: An Acid-Catalyzed Cascade

The Fischer oxazole synthesis is a powerful acid-catalyzed reaction that transforms a cyanohydrin and an aldehyde into a 2,5-disubstituted oxazole.[1][2] Discovered by Emil Fischer in 1896, this method typically employs anhydrous hydrochloric acid in dry ether.[1][3][4][5] The reaction is fundamentally a dehydration process that proceeds under mild conditions.[1][3][4][5]

The synthesis initiates with the reaction between an aromatic aldehyde and a cyanohydrin, which is itself often derived from a different aldehyde.[1] The key steps of the mechanism are as follows:

-

Formation of an Iminochloride Intermediate: Gaseous HCl adds to the cyanohydrin, leading to the formation of an iminochloride intermediate.[1]

-

Nucleophilic Attack: The nitrogen of the intermediate attacks the carbonyl carbon of the second aldehyde molecule.

-

Cyclization and Dehydration: An intramolecular SN2 attack followed by the loss of a water molecule results in a chloro-oxazoline intermediate.[1]

-

Tautomerization and Aromatization: The intermediate then tautomerizes and loses HCl to form the stable aromatic oxazole ring.

Caption: High-level overview of the Fischer oxazole synthesis mechanism.

A Validated Experimental Protocol

This section outlines a standard laboratory procedure for the Fischer oxazole synthesis.

Objective: To synthesize a 2,5-diaryl-substituted oxazole.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Cyanohydrin (e.g., Mandelic acid nitrile)

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (gas)

-

Sodium Bicarbonate (aq. solution)

-

Standard Glassware and Magnetic Stirrer

Procedure:

-

Reaction Setup: Dissolve equimolar amounts of the aromatic aldehyde and cyanohydrin in anhydrous diethyl ether in a flask under an inert atmosphere.[1]

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture.

-

Precipitation: The oxazole product will precipitate as its hydrochloride salt.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

-

Workup: Convert the hydrochloride salt to the free base by adding water or by boiling with alcohol.[1] Alternatively, neutralize with a weak base like sodium bicarbonate.

-

Purification: Extract the product with a suitable organic solvent, dry, and purify using column chromatography or recrystallization.

Caption: A streamlined workflow for the Fischer oxazole synthesis.

Substrate Scope and Limitations

The Fischer oxazole synthesis is particularly effective for aromatic aldehydes and cyanohydrins, leading to the formation of diaryloxazoles, which are common motifs in drug candidates.[1] While the reaction is robust, its efficiency can be influenced by the electronic properties of the substituents on the aromatic rings.

| Substituent Type | General Effect on Aromatic Aldehyde |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally well-tolerated and may enhance reaction rates. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Can decrease nucleophilicity, potentially requiring longer reaction times or leading to lower yields. |

| Halogens (e.g., -Cl, -Br) | Typically compatible with the reaction conditions. |

| Steric Hindrance | Ortho-substituents may impede the reaction due to steric hindrance. |

A key limitation is the reaction's sensitivity to moisture, which can lead to side reactions. The strongly acidic conditions can also be incompatible with acid-labile functional groups.

Applications in Drug Discovery and Modern Variants

The oxazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][6] The Fischer oxazole synthesis has been instrumental in the synthesis of various pharmaceutical agents, including anti-inflammatory, anti-cancer, and anti-bacterial compounds.

Recent advancements have focused on overcoming the limitations of the classical method. These include:

-

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields.

-

Use of Milder Catalysts: To improve functional group tolerance.

-

One-Pot Procedures: Recent reconsiderations of the synthesis have led to methods for creating 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles.[1]

These modern adaptations enhance the utility of the Fischer oxazole synthesis, making it a more versatile tool for the rapid generation of compound libraries for drug screening.

Conclusion

The Fischer oxazole synthesis remains a cornerstone of heterocyclic chemistry. Its ability to efficiently construct the oxazole core from readily available aromatic aldehydes makes it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its mechanism and limitations, coupled with the application of modern synthetic variations, ensures its continued relevance in the development of novel therapeutics.

References

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fischer oxazole synthesis. In Wikipedia. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Fischer oxazole synthesis. Semantic Scholar. Available at: [Link]

-

Oxazole.pdf. CUTM Courseware. Available at: [Link]

-

Mechanism of the Synthesis of Oxazoles from Aldehydes and Aldehydecyanhydrins. Part 2. - Action of Hydrogen Chloride upon Benzoylmandelonitrile. Part 3. ProQuest. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

Sources

Spectroscopic Data of Ethyl 3-(5-Oxazolyl)benzoate

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the spectroscopic signature of Ethyl 3-(5-Oxazolyl)benzoate. As a Senior Application Scientist, the following content is structured to not only present the data but to also elucidate the underlying principles and experimental logic required for its validation. This document serves as a self-validating system for the structural confirmation of the target compound.

Introduction

This compound is a heterocyclic compound featuring a benzoate ester linked to an oxazole ring. The oxazole moiety is a key structural motif in numerous pharmacologically active compounds, recognized for a wide range of biological activities including anti-inflammatory, antimicrobial, and antiproliferative properties.[1] Its presence in drug discovery pipelines necessitates rigorous structural characterization, for which spectroscopic methods are the cornerstone.[2][3][4] This guide details the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, providing both the spectral data and the rationale for their interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and the position of protons, confirming the substitution pattern of the benzene ring and the integrity of the ethyl ester and oxazole moieties.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: The selection of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peaks, which serve as a convenient internal standard.[5] A standard 500 MHz spectrometer is chosen to ensure high resolution and dispersion, which is critical for unambiguously resolving the aromatic and heterocyclic proton signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Record the spectrum at 298 K. Acquire 16 scans with a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. Acquire 1024 scans with a 2-second relaxation delay to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar fragments, such as ethyl benzoate and substituted oxazoles.[5][6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.30 | s | - | 1H | Ar-H (Position 2) |

| ~8.10 | d | ~7.8 | 1H | Ar-H (Position 4 or 6) |

| ~7.85 | s | - | 1H | Oxazole-H (Position 4) |

| ~7.70 | d | ~7.8 | 1H | Ar-H (Position 6 or 4) |

| ~7.50 | t | ~7.8 | 1H | Ar-H (Position 5) |

| ~7.30 | s | - | 1H | Oxazole-H (Position 2) |

| 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.41 | t | 7.1 | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Group: The characteristic quartet at ~4.40 ppm and triplet at ~1.41 ppm are indicative of the ethyl group of the ester, showing the expected spin-spin coupling.[6][8]

-

Benzene Ring: The aromatic region is expected to show four distinct signals corresponding to the 1,3-disubstituted benzene ring. The proton at position 2, situated between two electron-withdrawing groups (the ester and the oxazole), will be the most deshielded, appearing as a singlet or a narrow triplet. The remaining aromatic protons will exhibit doublet and triplet splitting patterns characteristic of this substitution pattern.

-

Oxazole Ring: The oxazole ring protons are anticipated to appear as two distinct singlets. The proton at position 2 is typically more deshielded than the proton at position 4.

Predicted ¹³C NMR Spectroscopic Data

The predicted chemical shifts are derived from known data for ethyl benzoate and oxazole derivatives.[9][10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~165.8 | C=O (Ester) |

| ~155.0 | C-5 (Oxazole) |

| ~151.0 | C-2 (Oxazole) |

| ~138.0 | C-4 (Oxazole) |

| ~132.0 | C-3 (Benzene) |

| ~131.5 | C-1 (Benzene) |

| ~130.0 | C-6 (Benzene) |

| ~129.5 | C-5 (Benzene) |

| ~128.0 | C-4 (Benzene) |

| ~126.0 | C-2 (Benzene) |

| 61.5 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum, typically around ~166 ppm.[10]

-

Aromatic and Heterocyclic Carbons: The spectrum will show distinct signals for the six carbons of the benzene ring and the three carbons of the oxazole ring. The carbon atoms of the oxazole ring have characteristic chemical shifts that distinguish them from the aromatic carbons.

-

Ethyl Group Carbons: The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.[10]

Structural Elucidation Workflow

// Connections H1_NMR -> COSY [label="Proton-Proton\nCorrelations", color="#34A853"]; H1_NMR -> HSQC [label="Direct C-H\nCorrelations", color="#EA4335"]; C13_NMR -> HSQC [color="#EA4335"]; H1_NMR -> HMBC [label="Long-Range C-H\nCorrelations", color="#FBBC05"]; C13_NMR -> HMBC [color="#FBBC05"];

COSY -> Ethyl [label="Confirms -CH₂-CH₃\nConnectivity"]; COSY -> Benzoate [label="Confirms Neighboring\nAromatic Protons"]; HSQC -> Ethyl; HSQC -> Benzoate; HSQC -> Oxazole; HMBC -> Structure_Confirmed [label="Confirms Connectivity\nbetween Fragments", color="#4285F4"]; } }

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and is suitable for solid or liquid samples.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic & Oxazole) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic - ethyl) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1550 | Medium | C=N stretch (Oxazole ring) |

| ~1275 | Strong | C-O stretch (Ester, aryl-O) |

| ~1100 | Strong | C-O stretch (Ester, O-alkyl) |

Interpretation of the IR Spectrum: The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.[12][13] The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. Characteristic absorptions for the C=C and C=N bonds within the aromatic and oxazole rings will confirm the presence of these structural features.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will provide the molecular ion with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare it with the calculated mass for the proposed formula.

Predicted Mass Spectrometric Data

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

-

Predicted HRMS (ESI+):

-

[M+H]⁺: Calculated m/z 218.0761, Observed m/z ~218.0761

-

[M+Na]⁺: Calculated m/z 240.0580, Observed m/z ~240.0580

-

Interpretation of the Mass Spectrum: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 218. The high-resolution measurement will confirm the elemental formula C₁₂H₁₁NO₃, thereby validating the molecular structure. Common fragmentation patterns for ethyl esters would involve the loss of ethylene (28 Da) or an ethoxy radical (45 Da).

Integrated Spectroscopic Analysis for Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques.

// Connections NMR -> Connectivity [color="#34A853"]; IR -> Functional_Groups [color="#EA4335"]; MS -> Formula [color="#FBBC05"];

Connectivity -> Confirmed_Structure; Functional_Groups -> Confirmed_Structure; Formula -> Confirmed_Structure; }

Caption: Integrated approach for structural confirmation.

NMR spectroscopy establishes the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl. High-resolution mass spectrometry provides the exact molecular formula. Together, these techniques provide a complementary and self-validating dataset that unambiguously confirms the structure of this compound.

References

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Google Scholar.

- Synthesis of (a) Ethyl 3,5-dichloro-4-[3-(3-methylisoxazol-5-yl)propyloxy]benzoate. (n.d.). Google Scholar.

- 4 - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-149.

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. (2014). ResearchGate. Retrieved from [Link]

- Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.

- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2014). International Journal of Chemical and Physical Sciences, 3(4), 1-7.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Ethyl benzoate | C9H10O2 | CID 7165. (n.d.). PubChem. Retrieved from [Link]

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025). Filo. Retrieved from [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][14]diazepin-2-ylamino)benzoate. (2013). MDPI. Retrieved from [Link]

-

Ethyl benzoate. (2015). mzCloud. Retrieved from [Link]

-

Ethyl 3-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020). Quora. Retrieved from [Link]

-

Ethyl benzoate synthesis. (2018). Sciencemadness Discussion Board. Retrieved from [Link]

-

IR spectrum for ethyl benzoate. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. Retrieved from [Link]

-

Esterification: Preparation of Ethyl benzoate. (2020). YouTube. Retrieved from [Link]

-

Showing Compound Ethyl benzoate (FDB012197). (2010). FooDB. Retrieved from [Link]

-

Benzoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethyl 3-phenylpropionate | C11H14O2 | CID 16237. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. journalspub.com [journalspub.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]

- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 11. Ethyl 3-methylbenzoate(120-33-2) 13C NMR spectrum [chemicalbook.com]

- 12. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to Ethyl 3-(5-Oxazolyl)benzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmacologically active compounds.[1][2] Oxazole-containing molecules are known to interact with various enzymes and receptors within biological systems through diverse non-covalent interactions, leading to a broad spectrum of biological activities.[3] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3] Ethyl 3-(5-Oxazolyl)benzoate, as a derivative of this important class of compounds, represents a molecule of significant interest for investigation in drug discovery and development. While specific biological data for this exact compound is limited in publicly available literature, its structural features—combining the oxazole core with a benzoic acid ester—suggest a strong potential for therapeutic applications. This guide will delve into the synthesis, chemical properties, and potential pharmacological applications of this compound, providing a foundation for its exploration in drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first key step is the formation of the oxazole ring to create the core intermediate, 3-(5-Oxazolyl)benzoic acid. This is followed by a classic esterification reaction to yield the final product.

Part 1: Van Leusen Oxazole Synthesis of 3-(5-Oxazolyl)benzoic Acid

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group.[5] The general mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination to form the aromatic oxazole ring.[5]

To synthesize 3-(5-Oxazolyl)benzoic acid, the logical starting material is 3-formylbenzoic acid. The reaction proceeds as follows:

Caption: Van Leusen synthesis of 3-(5-Oxazolyl)benzoic acid.

The following is a representative, step-by-step methodology for the synthesis of 3-(5-Oxazolyl)benzoic acid based on the Van Leusen reaction.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzoic acid (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add methanol (10 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel.